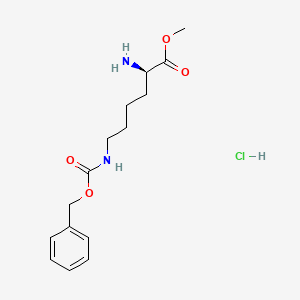

H-D-Lys(Z)-OMe HCl

Description

Significance of D-Amino Acid Derivatives in Peptide Science

In nature, the vast majority of amino acids found in proteins and peptides are in the L-configuration. However, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a pivotal strategy in medicinal chemistry and drug development. biopharmaspec.comjpt.com D-amino acid derivatives offer several distinct advantages that address the inherent limitations of natural peptides as therapeutic agents.

One of the most significant benefits is the enhanced resistance to enzymatic degradation. biopharmaspec.com Peptides composed solely of L-amino acids are rapidly broken down by proteases in the body, leading to a short half-life and limited therapeutic efficacy. By strategically substituting one or more L-amino acids with their D-counterparts, scientists can create peptides that are less recognizable to these enzymes, thereby increasing their stability and duration of action in plasma. biopharmaspec.com

The inclusion of D-amino acids can also modulate the biological activity and structural properties of a peptide. mdpi.com It can influence the peptide's three-dimensional conformation, such as its helicity, which in turn affects its hydrophobicity and interaction with biological targets like receptors or enzymes. mdpi.com In some cases, the presence of a D-amino acid is essential for receptor binding and biological function. mdpi.com For instance, the opioid peptide dermorphin (B549996) requires a D-alanine residue to exhibit its biological activity. mdpi.com This strategic use of D-amino acids has been instrumental in developing peptide-based drugs with improved pharmacokinetic profiles and therapeutic potential, such as the k-opioid receptor agonist Difelikefalin, which contains four D-amino acids. biopharmaspec.com

Role of Protective Groups in Multifunctional Amino Acid Building Blocks

The synthesis of peptides is a precise, stepwise process that requires the selective formation of amide bonds between specific amino acids. Multifunctional amino acids like lysine (B10760008), which contains both an alpha-amino group and a side-chain (epsilon) amino group, present a challenge. Without protection, these reactive groups could lead to unwanted side reactions and the formation of a mixture of products. peptide.com To prevent this, temporary protecting groups are employed to mask the reactive sites that are not meant to participate in the coupling reaction. peptide.comontosight.ai

H-D-Lys(Z)-OMe HCl incorporates two such protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the methyl ester (OMe).

The Benzyloxycarbonyl (Z) Group : The Z group, introduced by Leonidas Zervas and Max Bergmann, was a foundational discovery in modern peptide chemistry. total-synthesis.com It protects the epsilon-amino group of the lysine side chain as a carbamate (B1207046). total-synthesis.com The Z group is known for its stability under both acidic and basic conditions, making it compatible with various coupling reagents and reaction conditions used in peptide synthesis. total-synthesis.combachem.com It is typically removed under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting group strategies, allowing for selective deprotection. ontosight.aitotal-synthesis.com

The Methyl Ester (OMe) Group : The methyl ester serves to protect the C-terminus carboxylic acid of the lysine derivative. researchgate.net This prevents the carboxyl group from reacting during the peptide coupling step. mdpi.com The use of methyl esters is an efficient and cost-effective protection strategy. researchgate.neta-z.lu The removal of the methyl ester, a process known as saponification or hydrolysis, can be achieved under mild conditions, for example, using lithium iodide, which is compatible with other sensitive protecting groups like Fmoc. researchgate.netmdpi.coma-z.lu

The combination of these protecting groups in this compound allows for the precise and controlled incorporation of a D-lysine residue into a growing peptide chain, ensuring the desired sequence and structure are achieved. masterorganicchemistry.com

Scope and Research Imperatives for this compound

This compound is not merely a chemical reagent but a key intermediate with significant research value in the synthesis of advanced peptides. a2bchem.com Its unique structure makes it a versatile building block for creating modified peptides and peptidomimetics with enhanced stability and tailored biological functions. a2bchem.com

The primary research imperative for this compound lies in its application in peptide synthesis . It enables the introduction of a D-lysine residue, which can confer resistance to proteolysis and modulate the peptide's biological activity. biopharmaspec.coma2bchem.com The protected side-chain amino group (Nε-Z) allows for further specific modifications after the main peptide backbone has been assembled. Once the Z group is removed, the exposed epsilon-amino group can be used for various purposes, including:

Cyclization : Forming a cyclic peptide by creating a bond with another part of the peptide chain.

Labeling : Attaching fluorescent dyes or radioactive isotopes for imaging and diagnostic applications.

Conjugation : Linking the peptide to other molecules such as lipids, sugars, or cytotoxic drugs to create targeted drug delivery systems. chemimpex.comchemimpex.com

Furthermore, this compound is crucial for the synthesis of peptidomimetics , which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. a2bchem.com By incorporating this building block, researchers can design novel molecules with diverse structures and desired therapeutic profiles. a2bchem.com The continued use of this compound and similar derivatives is central to advancing research in medicinal chemistry, molecular biology, and the development of next-generation peptide-based therapeutics. a2bchem.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1158-35-6; 145586-17-0 | guidechem.comadvancedchemtech.compharmaffiliates.comsigmaaldrich.comcalpaclab.comscbt.com |

| Molecular Formula | C₁₅H₂₂N₂O₄·HCl or C₁₅H₂₃ClN₂O₄ | pharmaffiliates.comcalpaclab.comscbt.com |

| Molecular Weight | 330.81 g/mol | calpaclab.comscbt.com |

| IUPAC Name | methyl (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate;hydrochloride | sigmaaldrich.com |

| Appearance | White powder | guidechem.com |

| Canonical SMILES | COC(=O)C@HCCCCNC(=O)OCC1=CC=CC=C1.Cl |

Table 2: Protecting Groups in this compound

| Protecting Group | Abbreviation | Protected Functional Group | Typical Deprotection Method | Reference(s) |

| Benzyloxycarbonyl | Z or Cbz | ε-Amino group of lysine | Catalytic Hydrogenolysis | total-synthesis.combachem.com |

| Methyl Ester | OMe | C-terminal Carboxylic Acid | Saponification (e.g., with LiOH or LiI) | researchgate.neta-z.luug.edu.pl |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718535 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-35-6 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation and Incorporation of H D Lys Z Ome Hcl

The D-enantiomer of lysine (B10760008), when selectively protected, serves as a crucial building block in the synthesis of specialized peptides. The compound H-D-Lys(Z)-OMe HCl, or D-Lysine methyl ester with a benzyloxycarbonyl (Z) protected side chain, is a versatile intermediate in peptide chemistry. a2bchem.com Its preparation requires a strategic application of protecting groups, and its incorporation into peptide sequences involves established solid-phase synthesis protocols adapted for D-amino acids.

Orthogonal Protecting Group Chemistry and Stereochemical Fidelity of H D Lys Z Ome Hcl

Orthogonal Deprotection Strategies for Benzyloxycarbonyl (Z) and Methyl Ester (OMe) Groups

Selective Cleavage of the Methyl Ester (OMe) Group

The methyl ester (OMe) serves as a simple and effective protecting group for the C-terminal carboxylic acid. issuu.com Its removal, or saponification, regenerates the free carboxylate, which is necessary for subsequent coupling reactions in a C-to-N terminal peptide synthesis strategy or for the final deprotection of the peptide. google.com

The most common method for hydrolyzing a methyl ester is saponification, which involves treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in the presence of a co-solvent like methanol, dioxane, or acetone (B3395972) to ensure solubility. acs.orgthieme-connect.de

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

While effective, saponification of methyl esters in larger peptides can be challenging and may require harsh conditions (excess base, long reaction times), which can lead to side reactions. thieme-connect.de For a small molecule like H-D-Lys(Z)-OMe HCl, saponification is generally straightforward. Enzymatic hydrolysis, using esterases like thermitase or alcalase, offers a milder alternative for cleaving methyl esters, especially in the presence of base-sensitive groups like Fmoc. thieme-connect.de

Unmasking the C-terminal carboxyl group is a critical step. The choice of deprotection method must be compatible with the other protecting groups present in the molecule. The basic conditions of saponification are orthogonal to the Z-group, which is stable to base. researchgate.net

However, if an acid-labile group like Boc were present on the α-amino group, the saponification conditions would leave it intact. Conversely, the acidic workup following saponification must be controlled to avoid premature cleavage of any acid-sensitive groups.

The stereochemical integrity at the α-carbon is a major concern during any manipulation of amino acid derivatives. While saponification of simple esters is generally considered to have a low risk of racemization, harsh conditions or prolonged reaction times can increase this risk. amelica.org Therefore, careful monitoring of the reaction is essential to ensure the stereochemical fidelity of the D-lysine backbone is maintained.

Saponification and Other Ester Hydrolysis Methods

Preservation of Stereochemical Integrity of D-Lysine during Peptide Assembly

The introduction of D-amino acids like D-lysine can significantly alter a peptide's secondary structure and its resistance to proteolysis, which is crucial for the design of robust therapeutics. The stereochemistry of each amino acid residue is paramount to the final three-dimensional structure and, consequently, the biological function of the peptide. Therefore, preventing the loss of chiral integrity at the α-carbon of D-lysine during synthesis is of utmost importance. mdpi.com

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. mdpi.com These impurities are often difficult to separate from the desired peptide, complicating purification and potentially altering the final product's biological activity. nih.govmdpi.com

The primary mechanism for racemization or epimerization at the α-chiral center of an amino acid during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.govmdpi.comchempep.com This process is initiated by the activation of the carboxylic acid group of the N-protected amino acid, a necessary step for peptide bond formation. mdpi.comiris-biotech.de The activated carboxyl group can be attacked by the oxygen of the preceding amide bond, leading to the formation of the oxazolone (B7731731) ring. nih.gov The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face, leading to a mixture of D and L configurations, thus compromising the stereochemical purity. mdpi.comacs.org

A second, less common pathway for racemization is the direct enolization of the activated carboxylic acid derivative. In this mechanism, a base directly abstracts the α-proton of the activated amino acid, forming an enolate intermediate which then leads to racemization. acs.org This pathway is more likely to occur with highly activated amino acid derivatives and in the presence of strong bases.

For residues like cysteine and histidine, epimerization can be a more pronounced issue. nih.govnih.gov Cysteine is susceptible to both oxazolone formation and direct deprotonation at the α-carbon. nih.gov While D-lysine is not as inherently prone to racemization as some other amino acids, the risk remains, particularly under suboptimal coupling conditions.

To ensure the stereochemical fidelity of the final peptide, several strategies have been developed to minimize racemization during the coupling steps. These strategies focus on the careful selection of coupling reagents, additives, solvents, and reaction temperature.

The choice of coupling reagent and the use of additives are critical in suppressing racemization. iris-biotech.deresearchgate.net

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for activating the carboxyl group. iris-biotech.debachem.com However, their use without additives can lead to significant racemization through the formation of a highly reactive O-acylisourea intermediate, which readily forms an oxazolone. chempep.comluxembourg-bio.com To circumvent this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are introduced. chempep.combachem.com These additives react with the O-acylisourea to form active esters that are more stable and less prone to racemization. chempep.com Ethyl cyano(hydroxyimino)acetate (OxymaPure®) is another effective and non-explosive additive used with carbodiimides that provides high coupling efficiency with low racemization. bachem.comacs.org

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) convert the amino acid into an active OBt ester. chempep.com These reagents are generally effective and lead to less racemization compared to carbodiimides alone. bachem.comluxembourg-bio.com They are particularly useful for difficult couplings. chempep.com

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents. luxembourg-bio.comacs.org They react with the carboxylic acid to form an active ester in the presence of a base. chempep.com While very effective, some studies have shown that certain aminium salts, like HATU, can lead to higher levels of racemization compared to other methods, especially if a pre-activation step is used. mdpi.com The choice of base is also crucial, as hindered bases are often preferred to minimize base-catalyzed racemization. chempep.com

Novel Reagents: Newer coupling reagents are continuously being developed with the aim of achieving high efficiency and minimizing racemization. acs.orgnih.gov For example, ynamide-based coupling reagents have shown remarkable resistance to racemization. acs.orgnih.gov

The following table summarizes the influence of various coupling reagents and additives on racemization:

| Coupling Reagent/Additive Combination | General Effect on Racemization | Key Characteristics |

| DCC or DIC alone | High risk of racemization | Forms a highly reactive O-acylisourea intermediate. chempep.com |

| DCC/HOBt or DIC/HOBt | Reduced racemization | Forms a more stable OBt active ester, suppressing oxazolone formation. chempep.combachem.com |

| DIC/OxymaPure® | Low racemization | A non-explosive and effective alternative to HOBt-based additives. bachem.comacs.org |

| PyBOP | Low racemization | Forms an active OBt ester; effective for sterically hindered couplings. chempep.combachem.com |

| HATU/Base | Can be high, depending on conditions | Very efficient, but the choice of base and pre-activation time must be carefully controlled to minimize racemization. mdpi.com |

| Ynamide Reagents | Very low to no racemization | Activate carboxylic acids via stable intermediates that are resistant to racemization pathways. acs.orgnih.gov |

The reaction environment, specifically the solvent and temperature, plays a significant role in controlling racemization.

Solvent Systems: The polarity of the solvent can influence the rate of both the coupling reaction and racemization. rsc.org Polar aprotic solvents like dimethylformamide (DMF) are commonly used in peptide synthesis as they solubilize the reactants well and facilitate the reaction. researchgate.net However, the choice of solvent can be critical. For instance, while dichloromethane (B109758) (DCM) is suitable for the activation step with carbodiimides, the subsequent coupling proceeds faster in more polar solvents like DMF. chempep.com Greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are also being explored as alternatives to traditional solvents, with studies showing they can be used in combination with reagents like DIC/Oxyma Pure to achieve efficient coupling with low racemization. acs.org

Reaction Temperature: Lowering the reaction temperature is a common strategy to reduce the rate of racemization. iris-biotech.de While peptide bond formation will also be slower at lower temperatures, the activation energy for racemization is often higher than that for coupling, meaning a decrease in temperature will have a more pronounced effect on suppressing the undesired side reaction. Conversely, elevated temperatures, sometimes used to drive difficult couplings to completion, can increase the risk of epimerization. iris-biotech.de

The table below outlines the general impact of solvent and temperature on racemization:

| Parameter | Condition | Impact on Racemization | Rationale |

| Solvent | High Polarity (e.g., DMF) | Can increase racemization with some reagent systems | Stabilizes charged intermediates, including the oxazolone. rsc.org |

| Low Polarity (e.g., DCM) | Can decrease racemization | Less stabilization of polar intermediates. | |

| Temperature | Low (e.g., 0 °C) | Decreased racemization | The rate of the racemization side reaction is reduced more significantly than the coupling reaction. iris-biotech.de |

| High (e.g., > Room Temp) | Increased racemization | Provides more energy for the formation of the oxazolone intermediate and subsequent enolization. iris-biotech.de |

To ensure the quality and stereochemical integrity of the synthesized peptide, it is essential to have reliable analytical methods to detect and quantify any diastereomeric impurities.

Chiral Amino Acid Analysis: This is a definitive method to determine the enantiomeric purity of the amino acids within a peptide. cat-online.comdigitellinc.com The peptide is first hydrolyzed into its constituent amino acids using strong acid, often deuterated to correct for any racemization that may occur during the hydrolysis itself. digitellinc.commdpi.com The resulting amino acid mixture is then derivatized with a chiral reagent to form diastereomers, which can be separated and quantified using chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). cat-online.comoup.com Alternatively, the underivatized amino acids can be separated on a chiral stationary phase. cat-online.com Mass spectrometry (MS) is often coupled with the chromatographic separation for sensitive and specific detection. digitellinc.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the purity of the final peptide. chromatographyonline.com By using a chiral stationary phase (CSP), it is often possible to directly separate the desired peptide from its diastereomeric impurities. chromatographyonline.comphenomenex.com The choice of the chiral column and the mobile phase is critical for achieving separation. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for this purpose. chromatographyonline.com In some cases, derivatization of the peptide with a chiral reagent can facilitate separation on a standard achiral column. oup.com

The following table summarizes the primary methods for monitoring diastereomeric purity:

| Analytical Method | Principle | Advantages | Limitations |

| Chiral Amino Acid Analysis (after hydrolysis) | Separation and quantification of individual amino acid enantiomers. cat-online.comdigitellinc.com | Provides definitive information on the stereochemical purity of each amino acid in the sequence. cat-online.com Can correct for hydrolysis-induced racemization. digitellinc.com | Destructive method. Does not provide information on the purity of the intact peptide. mdpi.com |

| Chiral HPLC | Separation of the intact peptide from its diastereomers on a chiral stationary phase. chromatographyonline.comphenomenex.com | Non-destructive. Allows for the quantification of the final product's diastereomeric purity. chromatographyonline.com | Finding a suitable chiral column and mobile phase can be challenging and time-consuming. chromatographyonline.com Co-elution can occur. |

Advanced Applications of H D Lys Z Ome Hcl in Peptide and Peptidomimetic Engineering

Construction of Constrained Peptide Architectures

Constraining the flexible structure of linear peptides into more rigid architectures is a key strategy for enhancing their biological activity, stability, and bioavailability. uq.edu.au H-D-Lys(Z)-OMe HCl is instrumental in creating such constrained structures, including cyclic, branched, and dendrimeric peptides.

Cyclic peptides often exhibit superior therapeutic potential compared to their linear counterparts due to reduced conformational flexibility and increased resistance to enzymatic degradation. peptide.com The incorporation of a D-amino acid like D-lysine, facilitated by precursors such as this compound, is a powerful technique for inducing specific structural motifs and facilitating cyclization. vulcanchem.comthieme-connect.de

Peptide cyclization can be achieved through various strategies, with head-to-tail and side-chain-to-side-chain being among the most common. glpbio.com

Head-to-Tail Cyclization: This method involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group of a linear peptide precursor. glpbio.commedchemexpress.com The incorporation of a D-amino acid can promote the formation of turn structures that bring the peptide termini into proximity, thus facilitating intramolecular cyclization. vulcanchem.com For instance, a linear peptide containing D-lysine can be synthesized, and after selective deprotection of the terminal groups, cyclization can be induced. A notable example involves the synthesis of a cyclic hexapeptide, c[-D-Trp-Lys(Z)-Val-Phe-(Me)Ala-Tyr-], where the Z-protected D-lysine is a key component of the linear precursor before cyclization. thieme-connect.de

Side-Chain-to-Side-Chain Cyclization: This strategy creates a covalent bridge between the side chains of two amino acid residues within the peptide sequence. peptide.comglpbio.com Utilizing a D-lysine derivative allows for the introduction of a reactive amine on its side chain. The Z-protecting group on this compound is stable during standard solid-phase peptide synthesis (SPPS) but can be selectively removed to allow for cyclization. fiveable.mepeptide.com This approach often involves forming a lactam bridge, where the ε-amino group of lysine (B10760008) is linked to the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid. medchemexpress.com This method is generally facilitated by the larger ring size, which reduces ring strain compared to many head-to-tail cyclizations. glpbio.com

| Cyclization Strategy | Description | Role of D-Lysine Derivative |

| Head-to-Tail | Amide bond formation between the N-terminus and C-terminus. glpbio.commedchemexpress.com | Induces turns to facilitate ring closure. vulcanchem.com |

| Side-Chain-to-Side-Chain | Amide bond (lactam bridge) between the lysine ε-amino group and an acidic amino acid's side chain. medchemexpress.com | Provides a selectively de-protectable side-chain amine for bridge formation. fiveable.mepeptide.com |

| Head-to-Side-Chain | Bond formation between the N-terminus and a side chain (e.g., of Lys). glpbio.com | The lysine side chain acts as an anchor point for cyclization. |

| Side-Chain-to-Tail | Bond formation between a side chain (e.g., of Lys) and the C-terminus. peptide.comglpbio.com | The lysine side chain provides the nucleophilic amine for attack on the C-terminus. peptide.com |

Incorporating a D-amino acid into a peptide sequence has a profound effect on its secondary structure. peptide.com While peptides composed solely of L-amino acids readily adopt standard conformations like alpha-helices and beta-sheets, the inclusion of a D-residue introduces a local perturbation. vulcanchem.com This "inversion of configuration" alters the vector of the amino acid side chain and can stabilize unique turn structures (e.g., β-turns) that are less accessible to all-L-peptides. peptide.combachem.com This conformational control is critical; for example, studies have shown that peptides with an alternating L- and D-amino acid sequence can cyclize efficiently due to reduced steric clashes between side chains. bachem.com The presence of a D-amino acid can pre-organize the linear precursor into a pseudo-cyclic conformation, significantly improving the efficiency of the final cyclization step. vulcanchem.comthieme-connect.de

Lysine, with its two amino groups (α-amino and ε-amino), is an ideal monomer for creating branched points in a peptide structure. uq.edu.au The use of an orthogonally protected derivative like this compound is essential for the controlled, stepwise synthesis of these complex architectures. peptide.com

The synthesis of branched peptides relies on orthogonal protection strategies, where different protecting groups can be removed under distinct conditions. peptide.com In the context of this compound, the α-amino group is initially free (as the hydrochloride salt) for chain elongation, while the ε-amino group is protected by the Z group. fiveable.me

The general process for creating a branched peptide using a lysine derivative involves:

Incorporating the lysine derivative into the main peptide chain via its α-amino group.

Elongating the main peptide chain.

Selectively removing the side-chain protecting group (e.g., the Z group via hydrogenolysis). fiveable.me

Synthesizing a new peptide chain (the branch) starting from the now-free ε-amino group of the lysine residue. peptide.com

This site-specific modification allows for the construction of unsymmetrically branched peptides, where different peptide sequences can be attached to the same core, creating molecules with diverse biological functions. peptide.com

Building upon the concept of branched peptides, dendrimeric peptides or Multiple Antigenic Peptides (MAPs) can be synthesized. uq.edu.au These constructs feature a central core, often composed of tiered lysine residues, from which multiple copies of a peptide sequence radiate outwards. google.com This arrangement leads to a high molar ratio of the active peptide to the core, creating a multivalent molecule. uq.edu.au

Multivalency is a crucial concept in biological recognition, where multiple, simultaneous interactions between a ligand and its receptor can dramatically increase binding affinity and avidity. google.com By presenting multiple copies of a binding epitope, dendrimeric peptides can interact more strongly with their targets. google.comgoogle.com Research has demonstrated that multivalent constructs, such as those built on lysine scaffolds, show improved biological effects compared to their monomeric counterparts. For example, dendrimerization of the antimicrobial peptide anoplin (B1578421) using a lysine core showed that multivalency could enhance its activity. google.com

| Peptide Architecture | Key Feature | Role of Lysine Derivative | Research Finding |

| Branched Peptide | A single branch point on the main peptide chain. | The ε-amino group of lysine serves as the branch point after selective deprotection. peptide.com | Enables synthesis of unsymmetrical peptides with varied biological functions. peptide.com |

| Dendrimeric Peptide (MAP) | Multiple branches emanating from a central lysine core. uq.edu.au | Lysine's bifurcated structure is used to build successive generations of branches. google.com | Multivalent presentation of epitopes can significantly enhance binding avidity and biological response. google.com |

Synthesis of Branched and Dendrimeric Peptides

Site-Specific Modification at Lysine Side Chains

Design and Synthesis of Peptidomimetics and Unnatural Amino Acid Analogs

The incorporation of non-standard amino acids is a powerful strategy to overcome the limitations of natural peptides, such as poor stability and bioavailability. This compound is a valuable tool in this context, enabling the synthesis of peptidomimetics and analogs of unnatural amino acids that can mimic or introduce novel biological activities.

Post-translational modifications (PTMs) of lysine residues are pivotal in regulating a vast array of cellular processes. issuu.com The ability to create synthetic mimics of these modifications is crucial for studying their biological roles and for developing therapeutic interventions. The protected nature of this compound allows for the specific introduction of lysine analogs that can replicate the structural and functional aspects of various PTMs. nih.gov

Lysine succinylation is a recently discovered PTM implicated in regulating metabolism and histone biology. nih.gov The synthesis of peptides containing succinylated lysine is essential for investigating the functional consequences of this modification. While direct enzymatic succinylation in vitro can be challenging, chemical synthesis provides a robust alternative.

The general strategy involves the use of a protected lysine derivative where the side chain can be selectively deprotected and subsequently modified. Although direct use of this compound for succinylation mimicry is not explicitly detailed in the provided results, the principles of its application in peptide synthesis are relevant. A typical synthetic route would involve:

Incorporation of a suitably protected D-lysine derivative, such as one with an orthogonal protecting group on the side chain, into a peptide sequence using solid-phase peptide synthesis (SPPS).

Selective deprotection of the lysine side chain.

Succinylation of the free amino group using succinic anhydride (B1165640) or a related reagent.

The use of the D-isomer from this compound can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. The Z-group, while removable, requires conditions like catalytic hydrogenation, which might not be compatible with all peptide sequences. osti.gov Therefore, for creating succinylation mimics, a derivative with a more orthogonally cleavable protecting group on the side chain, such as Boc or Fmoc, might be preferred.

| Step | Description | Reagents/Conditions | Purpose |

| 1 | Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Assembly of the desired peptide sequence. |

| 2 | Side-Chain Deprotection | e.g., Mild acid for Boc group | To expose the lysine ε-amino group for modification. |

| 3 | Succinylation | Succinic anhydride, base | To introduce the succinyl group, mimicking the PTM. |

| 4 | Final Deprotection & Cleavage | e.g., TFA cocktail | To release the final modified peptide from the resin. |

Beyond succinylation, lysine residues can undergo a variety of other acylations (e.g., acetylation, malonylation) and alkylations (e.g., methylation) that are crucial for cellular regulation. issuu.comnih.gov this compound and its derivatives are instrumental in synthesizing peptides containing these modified lysines, which are essential for studying their roles in health and disease. nih.govnih.gov

The synthesis of such analogs often involves the use of lysine derivatives with different protecting groups on the α-amino and ε-amino functions to allow for selective modification. ontosight.ai For instance, to create a methylated lysine analog, a synthetic route might involve reductive amination on the deprotected side chain of a lysine residue within a peptide. The D-configuration offered by this compound can be particularly useful in creating protease-resistant peptides for therapeutic applications.

Table of Lysine PTMs and Synthetic Approaches:

| PTM Type | Biological Relevance | Synthetic Strategy using Lysine Analogs |

| Acetylation | Gene regulation, protein stability | Incorporation of Nε-acetyl-lysine derivatives during SPPS. |

| Methylation | Histone function, epigenetics | Use of Nε-methyl-lysine building blocks or on-resin methylation. nih.gov |

| Ubiquitination | Protein degradation, signaling | Complex multi-step synthesis involving ligation chemistries. |

| Malonylation | Metabolic regulation | Similar to succinylation, using malonic acid derivatives. nih.gov |

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.gov These peptides often contain non-proteinogenic amino acids, including D-amino acids, and exhibit a wide range of biological activities, including antibiotic and immunosuppressive effects. nih.govnih.gov

The chemical synthesis of NRPs and their analogs is a major area of research, and this compound is a valuable building block in this endeavor. uni-kiel.de Its D-configuration is a common feature in many NRPs, contributing to their unique structures and biological functions. nih.gov The protected nature of this compound allows for its controlled incorporation into complex peptide sequences through methods like solid-phase peptide synthesis (SPPS). google.comuzh.ch

The ability to chemically synthesize NRPs allows for the creation of novel analogs with improved properties. By incorporating derivatives like this compound, researchers can systematically modify the structure of an NRP to enhance its activity, selectivity, or pharmacokinetic profile. nih.goviiserpune.ac.in

Peptides and peptidomimetics are widely explored as enzyme inhibitors and receptor ligands due to their potential for high specificity and potency. google.com The incorporation of unnatural amino acids like D-lysine from this compound can lead to the development of more effective therapeutic agents. The D-amino acid can confer resistance to proteolysis, leading to a longer half-life in vivo. chemimpex.com

The specific side chain of lysine, which can be modified post-synthesis, also offers opportunities for designing inhibitors and ligands with tailored properties. unimi.it For example, the ε-amino group can be functionalized to interact with specific pockets in an enzyme's active site or a receptor's binding site. The benzyloxycarbonyl (Z) protecting group on the side chain of this compound can be removed to allow for such modifications. osti.gov

Examples of Research Findings:

| Application | Role of D-Lysine Derivative | Research Focus |

| Enzyme Inhibitors | Introduction of a D-amino acid can increase resistance to proteases, enhancing inhibitor stability and duration of action. google.com | Designing peptidomimetic inhibitors of proteases involved in cancer and other diseases. |

| Receptor Ligands | The D-configuration can alter the peptide's conformation, potentially leading to higher binding affinity and selectivity for a specific receptor subtype. unimi.it | Developing potent and selective ligands for G protein-coupled receptors (GPCRs) and other cell surface receptors. |

Synthesis of Lysine Succinylation Mimics

Incorporation into Non-Ribosomal Peptide Systems

Chemical Biology and Bioconjugation Applications

Chemical biology utilizes chemical tools to study and manipulate biological systems. Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of this field. mdpi.comresearchgate.netrsc.org The primary amino group of the lysine side chain is a common target for bioconjugation due to its nucleophilicity and surface exposure on proteins. mdpi.comthermofisher.comresearchgate.net

While this compound itself is a protected building block, its derivatives are central to creating peptides and proteins amenable to specific bioconjugation strategies. ambeed.com After deprotection of the side-chain amino group, it can be modified with a variety of chemical reporters, such as fluorophores, biotin (B1667282) tags, or crosslinking agents. thermofisher.comwhiterose.ac.uk

Integration into Click Chemistry Constructs

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility. frontiersin.orgdiva-portal.org The integration of click-reactive handles—namely azides and alkynes—into peptides at specific locations is paramount for these applications. Protected lysine derivatives are instrumental in this process, acting as a scaffold for introducing these functionalities. The ε-amino group of the lysine side chain provides a convenient attachment point for an azide (B81097) or alkyne moiety once its protecting group (such as the Z-group) is removed. nih.gov

The synthesis of peptides with precisely positioned azide or alkyne groups relies on the use of appropriately functionalized amino acid building blocks. A common strategy involves the synthesis of a lysine derivative where the ε-amino group is modified to carry the desired click chemistry handle. diva-portal.orgnih.gov For instance, a synthetic route can start with an orthogonally protected lysine, such as Nα-Boc-Nε-Cbz-Lysine (Boc-Lys(Z)-OH), where the Z-group (Cbz) is removed to free the side-chain amine for subsequent reaction with an azide- or alkyne-containing reagent. frontiersin.orgdiva-portal.org

This approach allows for the creation of a diverse toolkit of lysine derivatives suitable for incorporation into peptides via solid-phase peptide synthesis (SPPS). nih.govlifetein.com The resulting peptides, now containing a bioorthogonal handle, can be conjugated to a wide array of molecules, including fluorescent dyes, polymers, or other peptides. frontiersin.org

| Derivative Name | Functional Group | Common Application | Key Feature |

|---|---|---|---|

| Nε-Azido-L-lysine | Azide (-N₃) | CuAAC and SPAAC | Enables site-specific attachment of alkyne-modified molecules. acs.orgnih.gov |

| Nε-Propargyl-L-lysine (ProK) | Terminal Alkyne | CuAAC | Allows for copper-catalyzed conjugation with azide-containing probes. diva-portal.org |

| Nε-((2-Azidoethoxy)carbonyl)-L-lysine (AzeoK) | Azide (-N₃) | CuAAC | Incorporates an azide via a carbamate (B1207046) linkage for bioconjugation. diva-portal.org |

| Bicyclo[6.1.0]nonyne-lysine (BCN-Lysine) | Strained Alkyne | SPAAC | Facilitates rapid, catalyst-free conjugation with azide-functionalized molecules. mdpi.com |

| Dibenzocyclooctyne-lysine (DBCO-Lysine) | Strained Alkyne | SPAAC | Offers high reactivity and stability for copper-free click reactions. acs.orgnih.gov |

To overcome the potential cytotoxicity of the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. frontiersin.org This reaction proceeds efficiently without a catalyst by using a strained cyclooctyne (B158145) that readily reacts with an azide. frontiersin.orgmdpi.com The incorporation of lysine derivatives functionalized with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), into peptides has become a powerful strategy for in vivo labeling and bioconjugation. acs.orgnih.govchemrxiv.org

The process involves synthesizing a peptide with a lysine residue whose side chain is coupled to a strained alkyne. This peptide can then be selectively reacted with a molecule carrying an azide group, forming a stable triazole linkage under mild, physiological conditions. nih.gov This method has been successfully used to link functional elements, such as imaging agents and radiometal chelators, to PSMA-targeting ligands for cancer detection. acs.orgnih.gov The stability of some advanced strained alkynes, like tetramethylthiocycloheptyne sulfoximine (B86345) (TMTHSI), to acidic conditions even allows for on-resin functionalization during peptide synthesis. mdpi.com

| Strained Alkyne | Abbreviation | Key Characteristics | Relative Reactivity |

|---|---|---|---|

| Bicyclo[6.1.0]nonyne | BCN | Widely used and commercially available; has been used in clinical trials. mdpi.com | Good |

| Dibenzocyclooctyne | DBCO / DIBAC | High reactivity and stability; commonly used for bioconjugation. mdpi.com | High |

| Tetramethylthiocycloheptyne Sulfoximine | TMTHSI | Exceptionally high reactivity and stable to TFA, allowing on-resin peptide modification. mdpi.com | Very High |

Azide- and Alkyne-Functionalized Lysine Derivatives

Enzymatic Ligation and Semi-Synthesis Strategies

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. In peptide semi-synthesis, a chemically synthesized peptide fragment is ligated to a larger, recombinantly expressed protein or another peptide fragment. This approach requires precise control over reactive functional groups, a role fulfilled by protecting groups like the Z-group in this compound. rsc.orggoogle.com

By incorporating a lysine derivative with a protected side chain (e.g., Z-Lys) into a synthetic peptide, that specific lysine residue is prevented from participating in unintended side reactions during enzymatic ligation. rsc.org Enzymes such as subtiligase or sortase A, which catalyze the formation of a new peptide bond, can be used to join the synthetic fragment (containing the protected lysine) to another peptide. nih.gov For example, to ensure a successful ligation using a thioester method, peptide fragments often require protected amino groups, such as Z protection for lysine side chains. rsc.org This strategy has been pivotal in the synthesis of complex proteins and modified ubiquitin chains, where specific lysine linkages are essential for biological function. rsc.org

Fluorescent and Affinity Labeling of Peptides

Site-specific labeling of peptides with fluorescent dyes or affinity tags is crucial for studying their localization, interactions, and function. The ε-amino group of a lysine residue is a common target for such modifications. altabioscience.comrsc.org However, to avoid non-specific labeling, especially when multiple lysines or a reactive N-terminus are present, a protection strategy is necessary. altabioscience.comhahnlab.com

A key method involves incorporating a lysine derivative with an orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH or a Z-protected lysine, during solid-phase peptide synthesis. iris-biotech.dehahnlab.com After the peptide chain is assembled, the specific side-chain protecting group is selectively removed while the peptide remains on the resin. iris-biotech.delifetein.com The newly exposed lysine amine is then reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative) or an affinity tag like biotin. lifetein.comnih.gov This ensures that the label is attached only at the desired position. nih.gov

Alternatively, a pre-labeled lysine derivative, where the reporter group acts as a permanent protecting group for the side chain, can be incorporated directly during synthesis. nih.gov Affinity labeling can also be achieved using reactive lysine derivatives, such as peptides ending in a lysine chloromethyl ketone, which can specifically and covalently bind to the active sites of certain enzymes. nih.govnih.gov Research has shown that Z-Lys-CH₂Cl can be an effective affinity label for proteinases with trypsin-like specificity. nih.govnih.gov

| Fluorophore | Quencher | Typical Application | Notes |

|---|---|---|---|

| EDANS | Dabcyl | FRET-based enzyme assays | Excellent spectral overlap results in efficient quenching. sigmaaldrich.com |

| Mca (methoxycoumarin acetic acid) | Dnp (dinitrophenyl) | FRET-based enzyme assays | Used for studying protease activity. sigmaaldrich.com |

| Fluorescein (FITC/FAM) | Dabcyl | FRET, fluorescence microscopy | One of the most common fluorophores. altabioscience.comsigmaaldrich.com |

| Cyanine Dyes (e.g., Cy3, Cy5) | (Self-quenching or other dyes) | Multiplexing, FRET, microscopy | Offer a wide range of spectral properties. altabioscience.com |

Analytical Characterization and Computational Studies of H D Lys Z Ome Hcl Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of H-D-Lys(Z)-OMe HCl. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation, while chiroptical methods like Circular Dichroism (CD) offer insights into the compound's three-dimensional conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for each unique proton in the structure. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of the protons.

Aromatic Protons: The five protons of the benzyl (B1604629) group (C₆H₅) on the Z-protecting group typically appear as a multiplet in the aromatic region, around 7.30-7.40 ppm.

Benzyloxy Protons: The two methylene (B1212753) protons (CH₂) of the benzyloxycarbonyl group (O-CH₂-Ph) show a characteristic singlet at approximately 5.10 ppm.

Methylester Protons: The three protons of the methyl ester group (COOCH₃) appear as a sharp singlet, typically around 3.70 ppm. researchgate.net

Alpha-Proton: The proton attached to the alpha-carbon (α-CH) is a key diagnostic signal, usually found as a triplet or multiplet around 4.30 ppm.

Lysine (B10760008) Side-Chain Protons: The protons on the lysine side chain (β, γ, δ, and ε carbons) appear as multiplets in the aliphatic region, generally between 1.30 and 3.20 ppm. The protons on the ε-carbon, adjacent to the carbamate (B1207046) nitrogen, are shifted downfield compared to the other methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: The carbonyl carbons of the methyl ester and the Z-group are the most downfield signals, typically appearing around 172 ppm and 156 ppm, respectively.

Aromatic Carbons: The carbons of the benzene (B151609) ring are observed in the 127-136 ppm range.

Alpha-Carbon: The α-carbon signal is typically found around 56 ppm. researchgate.net

Methylester Carbon: The methyl carbon of the ester group appears at approximately 52 ppm. researchgate.net

Lysine Side-Chain Carbons: The aliphatic carbons of the lysine side chain resonate in the upfield region of the spectrum.

The following table summarizes the expected chemical shifts for this compound based on data from similar structures. researchgate.net

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| α-CH | ~4.30 (m) | ~56.0 |

| β-CH₂ | ~1.90 (m) | ~34.0 |

| γ-CH₂ | ~1.50 (m) | ~28.5 |

| δ-CH₂ | ~1.70 (m) | ~39.0 |

| ε-CH₂ | ~3.15 (m) | ~40.5 |

| -COOCH₃ | ~3.70 (s) | ~52.0 |

| -C=O (Ester) | - | ~172.5 |

| -C=O (Z-group) | - | ~156.0 |

| -O-CH₂-Ph | ~5.10 (s) | ~67.0 |

| Aromatic C-H | ~7.35 (m) | ~128.0 - 128.8 |

| Aromatic C (quaternary) | - | ~136.0 |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₅H₂₂N₂O₄ (for the free base). This allows for unambiguous confirmation of the compound's identity. The measured mass is typically compared to the calculated theoretical mass, with a very small mass error (usually <5 ppm) indicating a correct assignment.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the masses of the most abundant isotopes of each element. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, by showing the loss of the methyl ester or parts of the benzyloxycarbonyl group.

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Example) | Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₅H₂₃N₂O₄⁺ | 295.1652 | 295.1650 | -0.68 |

| [M+Na]⁺ | C₁₅H₂₂N₂O₄Na⁺ | 317.1472 | 317.1475 | +0.95 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is particularly useful for studying the secondary structure and conformational changes of peptides and proteins. uni-regensburg.dedoi.org For a single amino acid derivative like this compound, CD spectroscopy can confirm the stereochemical configuration and provide insights into the conformational preferences of the molecule in solution.

The CD spectrum of this compound would be expected to show characteristic Cotton effects (positive or negative peaks) that are a mirror image of its L-enantiomer, H-L-Lys(Z)-OMe HCl. The spectrum is influenced by the chromophores in the molecule, namely the phenyl ring and the carbonyl groups, and their spatial arrangement around the chiral center. researchgate.net Studies on similar protected amino acids and polypeptides show that the conformation, and thus the CD signal, can be influenced by the solvent and the nature of the protecting groups, which can induce specific secondary structures like β-turns or helical folds in short peptide sequences. acs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are central to verifying the purity of this compound, separating it from any starting materials, by-products, or stereoisomeric impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the chemical purity of protected amino acids. nih.govoup.com In RP-HPLC, the compound is passed through a column with a nonpolar stationary phase (e.g., C18 or C8 silica) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA).

The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Commercial suppliers typically guarantee a purity of ≥98% as determined by HPLC. glentham.com The retention time is characteristic of the compound under specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature).

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Retention Time | ~15.8 min |

| Purity | ≥98.0% |

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides during synthesis. Chiral chromatography is the definitive method for separating and quantifying enantiomers. researchgate.netphenomenex.com This is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acid derivatives. phenomenex.comwindows.net The analysis allows for the determination of the enantiomeric excess (e.e.), which for high-quality reagents should be ≥99%.

| Parameter | Value/Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Ethanol/TFA) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (D-isomer) | ~12.5 min |

| Retention Time (L-isomer) | ~14.2 min |

| Enantiomeric Purity (e.e.) | ≥99.0% |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Theoretical and Computational Approaches

Computational methods are indispensable tools in modern peptide science. For derivatives of this compound, which incorporate the non-canonical D-lysine residue, these approaches are particularly valuable for understanding how this stereochemical variation influences peptide structure, dynamics, and function. Theoretical studies can model complex molecular systems, offering predictions that complement and guide experimental work.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, binding events, and solvent interactions.

In the context of peptides containing D-lysine, MD simulations can elucidate the structural and dynamic consequences of incorporating a D-amino acid. The introduction of a D-amino acid can significantly alter the local and global conformation of a peptide, potentially stabilizing specific secondary structures like β-turns or disrupting α-helices. mdpi.com Simulations of lysine-containing peptides have been used to study their interactions with various environments, from lipid bilayers to other biomolecules. nih.govwseas.com

For instance, MD simulations have been employed to investigate the orientation and motion of lysine-terminated transmembrane polypeptides within a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer. nih.gov These studies revealed that the flexibility of lysine side chains allows their charged amino groups to remain near the bilayer surface even as the peptide helix undergoes significant tilting. nih.gov Such simulations, often run for nanoseconds, can track the positions of individual atoms, like the lysine α-carbons and the charged nitrogens at the end of the side chains, providing detailed insights into how the peptide accommodates environmental changes. nih.gov

Lysine dendrimers, highly branched macromolecules composed of lysine residues, have also been extensively studied using MD simulations. wseas.comnaun.orgmdpi.commdpi.com These simulations explore the size, structure, and interactions of dendrimers with other molecules, such as therapeutic peptides or amyloid peptides. wseas.comnaun.org The results demonstrate that lysine dendrimers can form stable complexes with guest molecules, driven primarily by electrostatic interactions between the positively charged lysine terminal groups and negatively charged molecules. naun.org This has implications for drug delivery applications. wseas.comnaun.org While many of these studies focus on poly-L-lysine, the methodologies are directly applicable to systems containing D-lysine to understand how chirality affects dendrimer structure and guest-hosting capabilities.

Table 1: Example Parameters for Molecular Dynamics Simulations of Lysine-Containing Systems This table illustrates typical components and parameters defined in MD simulations for studying lysine-containing molecules, based on methodologies reported in the literature. plos.org

| Parameter | Description | Example Value/Software |

| Force Field | A set of empirical potential energy functions and parameters used to describe the interactions between atoms in the system. | AMBER99SB, CHARMM, GROMOS |

| Water Model | A model to represent water molecules, which are crucial for simulating biological systems. | TIP3P, SPC/E |

| Simulation Package | The software used to perform the MD calculations. | AMBER, GROMACS, NAMD |

| Ensemble | The statistical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the biological process of interest. | 10 - 500 nanoseconds (ns) |

| Charge Calculation | Method used to calculate the partial charges of atoms in the molecule, especially for non-standard residues. | Restrained Electrostatic Potential (RESP) |

Quantum mechanical (QM) calculations, based on the principles of quantum physics, are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. Unlike the classical mechanics of MD simulations, QM methods can describe the breaking and forming of chemical bonds. For complex systems, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often used, where the reactive core of the system is treated with QM and the surrounding environment (e.g., protein or solvent) is treated with the less computationally expensive MM force fields. acs.orgyok.gov.tr

QM and QM/MM calculations are instrumental in predicting reaction pathways and understanding the mechanisms of reactions involving lysine derivatives. For example, detailed QM calculations have been used to revisit the reaction mechanism between a model lysine side chain and the reactive aldehyde 4-hydroxynonenal (B163490) (4-HNE), a marker of oxidative stress. researchgate.netirb.hr These studies can compute the energetics of the reaction, including the free energy barriers for each step, to determine the most likely pathway. researchgate.netirb.hr The calculations have shown that the presence of water molecules can be crucial, acting as catalysts for proton transfer steps and significantly lowering the energy barriers. researchgate.netirb.hr

In another example, combined QM/MM calculations have been used to elucidate the catalytic mechanism of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates lysine residues on histones. plos.orgacs.org These studies investigated different proposed mechanisms, such as hydride transfer, radical, or carbanion pathways. acs.org By calculating the potential energy surface for the reaction, researchers concluded that the demethylation proceeds via a direct hydride transfer mechanism. plos.org The calculated potential energy barrier for this reaction was found to be in good agreement with experimentally observed reaction rates, validating the computational model. plos.org

Table 2: Example of Calculated Energy Barriers for a Lysine-Related Reaction This table provides a simplified example of data obtained from QM calculations on the reaction of a lysine side chain, illustrating how computational chemistry can quantify reaction energetics. irb.hr

| Reaction Step | System | Calculated Free Energy Barrier (kcal/mol) |

| Schiff Base Formation | Acetonitrile (ACN) | 39.4 |

| Schiff Base Formation | Acetonitrile with catalytic Water (ACN-W) | 24.1 |

These computational approaches allow for the detailed analysis of transition states and intermediates, providing a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone. plos.orgyok.gov.tr

Structure-Activity Relationship (SAR) modeling is a critical component of drug discovery and peptide engineering. nih.gov It aims to understand how variations in the chemical structure of a compound affect its biological activity. mdpi.com For peptides, this involves systematically modifying the amino acid sequence, chain length, stereochemistry (L- vs. D-amino acids), or by introducing cyclization or other chemical modifications, and then assessing the impact on function. mdpi.comresearchgate.net

The incorporation of D-amino acids, such as in derivatives of this compound, is a common strategy in peptide design. mdpi.com D-amino acids can confer several advantages, most notably increased resistance to proteolytic degradation, which enhances the peptide's stability and in vivo half-life. mdpi.com They can also induce specific secondary structures or alter the binding affinity of the peptide to its target. mdpi.com However, the substitution of an L-amino acid with its D-enantiomer can also sometimes reduce or eliminate activity, highlighting the importance of stereochemistry for molecular recognition. mdpi.com

SAR studies often begin with an experimental screening process, such as an "alanine scan," where each amino acid residue in a parent peptide is systematically replaced with alanine (B10760859) to determine the importance of its side chain for activity. researchgate.net A similar "D-amino acid scan" can be performed to probe the stereochemical tolerance at each position. The data from these scans are then used to build SAR models. researchgate.net

Computational modeling plays a significant role in rationalizing and predicting SAR. plos.org Docking studies, for example, can predict how a series of peptide analogs bind to a target receptor or enzyme. plos.org These models can help explain why certain modifications, like the introduction of a D-lysine, enhance or diminish activity. For instance, modeling studies of inhibitors for lysine-specific demethylase 1 (LSD1) have been used to rationalize why certain chemical groups on the inhibitor significantly increase its potency and selectivity. plos.org

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical properties of the molecules and their biological activity. nih.gov For peptides, molecular fingerprints and descriptors that capture their structural and physicochemical properties can be used to build these models, which can then be used to predict the activity of new, unsynthesized peptide sequences. rsc.org

Future Perspectives and Emerging Trends in H D Lys Z Ome Hcl Research

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has historically been associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. rsc.orgrsc.org A major focus of current research is the "greening" of these processes, which directly impacts the production and use of building blocks like H-D-Lys(Z)-OMe HCl.

Key research efforts are aimed at replacing traditional solvents like N,N-dimethylformamide (DMF), a widely used solvent in SPPS, with more environmentally benign alternatives. rsc.orgrsc.org The development of aqueous-based synthesis strategies is a significant hurdle but represents a major goal for sustainable peptide chemistry. nih.gov This includes the design of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which could influence future derivatives of D-lysine. nih.gov

Table 1: Comparison of Conventional vs. Emerging Green Peptide Synthesis Methodologies

| Aspect | Conventional Methodology | Emerging Green Alternative | Sustainability Benefit |

|---|---|---|---|

| Solvents | Use of N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM). rsc.org | "Green" solvents (e.g., 2-MeTHF, N-formylmorpholine), water, or solvent-free conditions (mechanochemistry). rsc.orgunibo.it | Reduced toxicity, lower environmental impact, and easier waste management. uniroma1.it |

| Protecting Groups | Standard Fmoc/Boc groups requiring organic solvents for removal. ug.edu.pl | Water-soluble or enzyme-labile protecting groups (e.g., Smoc). nih.gov | Enables synthesis in aqueous media, reducing reliance on hazardous organic solvents. nih.gov |

| Reaction Method | Stepwise solid-phase or liquid-phase synthesis with multiple wash steps. rsc.org | Mechanochemical synthesis (ball-milling), multicomponent reactions, enzymatic synthesis. preprints.orgunibo.it | Higher atom economy, reduced solvent use, potentially fewer reaction steps, and milder conditions. preprints.org |

| Reagents | Use of coupling reagents that generate non-recyclable byproducts. | Development of recyclable coupling reagents and use of biocatalysts. unibo.it | Minimizes chemical waste and improves overall process efficiency. |

Expanding the Scope of Bioactive Peptide Design with D-Lysine

The incorporation of non-natural amino acids is a cornerstone of modern peptide design, and D-amino acids are paramount in this context. this compound provides a source of D-lysine, which imparts critical properties to synthetic peptides, primarily enhanced stability against enzymatic degradation. lifetein.comnih.gov Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic potential. frontiersin.org Peptides containing D-amino acids, however, are not recognized by these enzymes, leading to a significantly longer half-life in vivo. lifetein.comfrontiersin.org

The use of D-lysine allows for the design of "retro-inverso" peptides, where the amino acid sequence is reversed and all L-amino acids are replaced with their D-enantiomers. wikipedia.orgcapes.gov.br This strategy can produce a peptide that maintains the critical spatial orientation of its side chains, allowing it to mimic the biological activity of the parent L-peptide while gaining the proteolytic resistance of the D-configuration. wikipedia.org

The lysine (B10760008) side chain itself is often crucial for bioactivity, especially in antimicrobial and anticancer peptides, where its positive charge facilitates interaction with negatively charged cell membranes. mdpi.comgoogle.com By using D-lysine, researchers can design highly stable versions of these bioactive peptides. This expanded design space allows for the creation of peptides with improved pharmacokinetic profiles, making them more viable as drug candidates. frontiersin.orgnih.gov

Table 2: Impact of D-Lysine Incorporation on Peptide Properties

| Property | Peptides with L-Lysine | Peptides with D-Lysine | Significance in Peptide Design |

|---|---|---|---|

| Proteolytic Stability | Susceptible to degradation by proteases. frontiersin.org | Highly resistant to proteolysis. lifetein.comnih.gov | Longer in vivo half-life, leading to improved therapeutic efficacy. acs.org |

| Immunogenicity | Can be processed and presented by antigen-presenting cells, potentially eliciting an immune response. | Generally lower immunogenicity as they are not readily processed by the immune system. nih.gov | Reduced risk of adverse immune reactions for therapeutic peptides. |

| Bioavailability | Often low due to rapid degradation in the digestive tract and blood. frontiersin.org | Potentially higher bioavailability due to increased stability. acs.org | Improved potential for oral or systemic administration. |

| Conformational Diversity | Adopts standard secondary structures (e.g., right-handed α-helices). | Induces unique conformational constraints and can form mirror-image structures (e.g., left-handed helices). | Enables the design of novel peptide structures (e.g., retro-inverso isomers) to optimize receptor binding and activity. wikipedia.org |

Advanced Applications in Targeted Drug Delivery and Diagnostics

The unique properties of D-peptides, particularly their in vivo stability, make them highly attractive for advanced applications in targeted drug delivery and medical diagnostics. arxiv.orgacs.org Peptides containing D-lysine are being increasingly explored as targeting ligands to guide therapeutic payloads or diagnostic agents to specific sites in the body, such as tumors or areas of inflammation. acs.orgacs.org

In targeted drug delivery, D-peptides can be conjugated to various nanocarriers, including liposomes, polymeric nanoparticles, and quantum dots. acs.orgmdpi.comnih.gov The D-lysine residue, after deprotection of the Z-group, provides a primary amine on its side chain that serves as a convenient handle for attaching the peptide to the nanocarrier or the drug molecule itself. thermofisher.comissuu.com This approach combines the targeting specificity of the peptide with the payload capacity of the nanoparticle, leading to higher drug concentrations at the target site and reduced off-target toxicity. acs.org For example, a D-peptide ligand designed to bind to a receptor overexpressed on cancer cells can guide a chemotherapy-loaded nanoparticle directly to the tumor. acs.org

In diagnostics, the stability of D-peptides is a major advantage for developing imaging agents and biosensors. acs.org D-peptides can be labeled with radioisotopes for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. acs.org Their resistance to degradation ensures that the imaging agent remains intact long enough to reach its target and provide a clear signal. acs.org Similarly, D-peptides are used to create robust diagnostic assays, such as ELISA, and biosensors because they can withstand the assay conditions and provide reliable detection of biomarkers. capes.gov.br The development of novel D-peptide ligands through techniques like mirror-image phage display is continually expanding the library of available targeting agents for both therapeutic and diagnostic purposes. wikipedia.orgacs.org

Table 3: Emerging Applications of D-Lysine Containing Peptides

| Application Area | Strategy/Example | Potential Target | Rationale for D-Lysine Use |

|---|---|---|---|

| Targeted Cancer Therapy | Conjugation to nanoparticles (e.g., liposomes, polymeric nanoparticles) carrying chemotherapeutic agents. acs.orgmdpi.com | Receptors overexpressed on tumor cells or tumor vasculature (e.g., LRP-1). acs.org | Enhances stability of the targeting ligand in blood, ensuring the nanocarrier reaches the tumor before degradation. acs.org |

| Brain-Targeted Drug Delivery | Retro-inverso peptide ligands (e.g., DAngiopep) that cross the blood-brain barrier. acs.org | Receptors on brain capillary endothelial cells. acs.org | Increases resistance to proteases in the blood and central nervous system, facilitating delivery of drugs to the brain. acs.org |

| Molecular Imaging (PET/SPECT) | D-peptides labeled with radionuclides (e.g., 68Ga, 18F) to visualize specific biological targets in vivo. acs.org | Immune checkpoints (e.g., PD-L1), growth factor receptors. acs.org | Provides excellent in vivo stability, leading to high-contrast images and accurate quantification of target expression. acs.org |

| Diagnostic Biosensors | Immobilization of D-peptides on sensor surfaces for the detection of disease biomarkers. capes.gov.br | Viral proteins, cancer antigens, or other disease-specific molecules. | Improves the operational stability and shelf-life of the biosensor by preventing enzymatic degradation of the probe. capes.gov.br |

Q & A

Q. What are the critical steps for synthesizing and characterizing H-D-Lys(Z)-OMe HCl, and how can purity be validated?

Answer:

- Synthesis Protocol : this compound is synthesized via selective protection of the ε-amino group of D-lysine using benzyloxycarbonyl (Z) groups, followed by methyl esterification and HCl salt formation. Key steps include:

- Characterization :

- Purity Validation : Use HPLC (>97.5% purity threshold) with UV detection at 220 nm .

- Structural Confirmation : ¹H/¹³C NMR (e.g., methyl ester resonance at δ ~3.6 ppm; Z-group aromatic protons at δ ~7.3 ppm) and HRMS (expected [M+H]⁺: 330.81) .

- Optical Activity : Verify enantiomeric purity via polarimetry ([α]²⁰/D +14.5° ± 0.5° in H₂O) .

Q. How should this compound be stored to ensure stability in peptide synthesis workflows?

Answer :

- Storage Conditions :

- Pre-Use Checks : Confirm solubility in DMF or DCM (common solvents for solid-phase peptide synthesis) and absence of precipitates indicating degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity data for this compound?

Answer :

- Analytical Method Optimization :

- Root-Cause Analysis : Contradictions may arise from:

Q. What strategies optimize this compound’s incorporation into D-amino acid-containing peptides with minimal side reactions?

Answer :

- Coupling Conditions :

- Side Reaction Mitigation :

Q. How should researchers handle discrepancies between theoretical and experimental molecular weights in HRMS analysis of this compound derivatives?

Answer :

- Systematic Troubleshooting :

- Instrument Calibration : Verify mass accuracy using internal standards (e.g., sodium trifluoroacetate clusters) .

- Adduct Formation : Account for common adducts ([M+Na]⁺, [M+K]⁺) and adjust ionization settings (e.g., ESI voltage) .

- Sample Purity : Re-purify the compound to remove salts or impurities causing signal suppression .

- Case Study : A deviation >0.5 Da may indicate incomplete methylation or residual solvents; repeat synthesis with stricter anhydrous conditions .

Methodological Guidelines for Data Reporting

Q. What are the minimum data requirements for publishing this compound in peer-reviewed journals?

Answer :

- Essential Data :

- Synthetic procedure (reagents, temperatures, yields).

- ¹H/¹³C NMR, HRMS, and HPLC chromatograms.

- Enantiomeric purity and optical rotation values .

- Supporting Information : Include IR spectra, elemental analysis (C, H, N), and stability studies (pH, temperature) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |